
4-Methyl-5-nitroisoquinoline-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure features a nitro group at the 5-position, a methyl group at the 4-position, and an aldehyde group at the 1-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the condensation of 4-methyl-3-nitrobenzaldehyde with an amine, followed by cyclization and oxidation steps to form the isoquinoline ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Methyl-5-nitro-isoquinoline-1-carboxylic acid.
Reduction: 4-Methyl-5-amino-isoquinoline-1-carbaldehyde.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-5-nitro-isoquinoline-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-isoquinoline-1-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity . These interactions can disrupt cellular processes and contribute to the compound’s biological activities.
Comparison with Similar Compounds
4-Methyl-5-nitro-isoquinoline: Lacks the aldehyde group but shares similar reactivity due to the nitro and methyl groups.
5-Nitro-isoquinoline-1-carbaldehyde: Lacks the methyl group but retains the nitro and aldehyde functionalities.
4-Methyl-isoquinoline-1-carbaldehyde: Lacks the nitro group but has the methyl and aldehyde groups.
Uniqueness: 4-Methyl-5-nitro-isoquinoline-1-carbaldehyde is unique due to the presence of all three functional groups (methyl, nitro, and aldehyde) on the isoquinoline ring. This combination of functionalities allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
CAS No. |
59261-41-5 |
|---|---|
Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-methyl-5-nitroisoquinoline-1-carbaldehyde |
InChI |
InChI=1S/C11H8N2O3/c1-7-5-12-9(6-14)8-3-2-4-10(11(7)8)13(15)16/h2-6H,1H3 |
InChI Key |
QZPMIMWEGMCUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C2=C1C(=CC=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-4-[(E)-benzylideneamino]-5-(methylsulfanyl)thiophene-2-carbonitrile](/img/structure/B14009031.png)
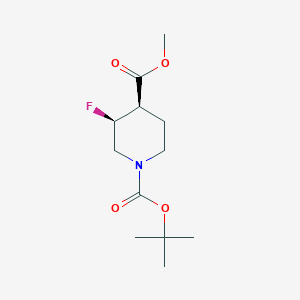
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
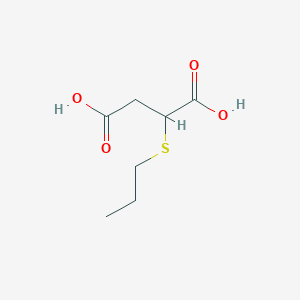
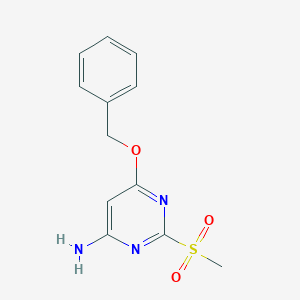
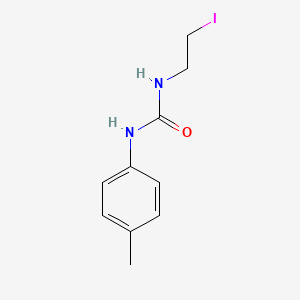

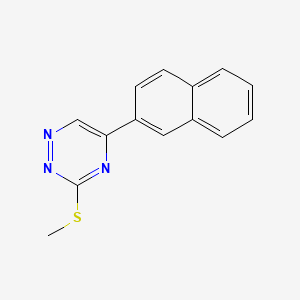
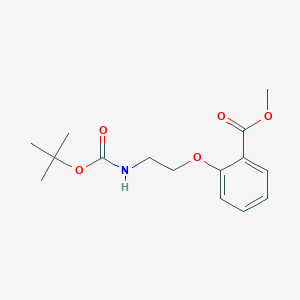
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)
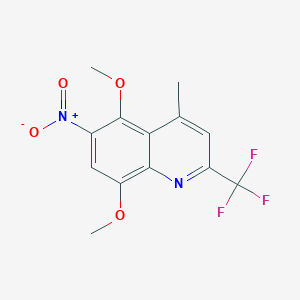
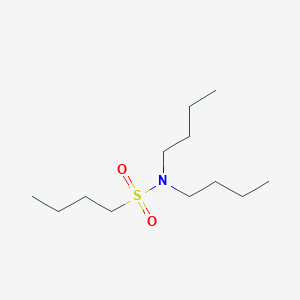
![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]-3,4-dihydropyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14009102.png)
![4-[3-(4-aminophenyl)phenyl]aniline](/img/structure/B14009105.png)
